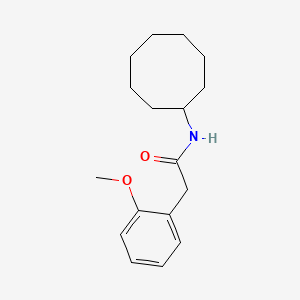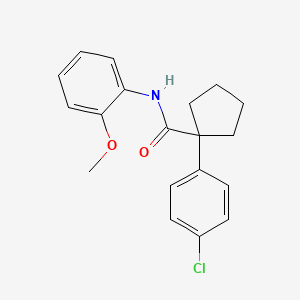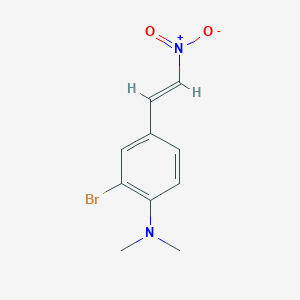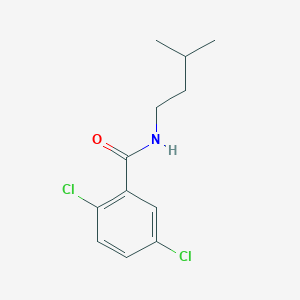
N-cyclooctyl-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-(2-methoxyphenyl)acetamide, also known as CR4056, is a novel compound with potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-cyclooctyl-2-(2-methoxyphenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methoxyphenyl)acetamide increases the levels of endocannabinoids in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2-methoxyphenyl)acetamide are primarily related to its interaction with the endocannabinoid system. It has been shown to reduce pain and inflammation, improve joint mobility in osteoarthritis, and reduce anxiety-like behavior in animal models. Additionally, it has been shown to have a favorable safety profile with no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. Additionally, its favorable safety profile makes it suitable for preclinical studies. However, its limited solubility in water can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclooctyl-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the potential use of N-cyclooctyl-2-(2-methoxyphenyl)acetamide in the treatment of other diseases such as cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of N-cyclooctyl-2-(2-methoxyphenyl)acetamide should be investigated.
Conclusion:
In conclusion, N-cyclooctyl-2-(2-methoxyphenyl)acetamide is a novel compound with potential therapeutic applications. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its pharmacological effects. Its favorable safety profile and potent inhibitory activity make it a valuable tool for studying the endocannabinoid system. Further research on N-cyclooctyl-2-(2-methoxyphenyl)acetamide is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclooctyl-2-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of cyclooctanone and 2-methoxybenzylamine to form N-cyclooctyl-2-(2-methoxyphenyl)acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of various diseases such as neuropathic pain, osteoarthritis, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-16-12-8-7-9-14(16)13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZQOFYZHIFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)





![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)